(4Z)-cyclooct-4-en-1-yl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TCO-PEG2-amine is a compound that combines a trans-cyclooctene (TCO) moiety with a polyethylene glycol (PEG) spacer and a primary amine functional group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins within cells . The unique structure of TCO-PEG2-amine allows it to facilitate bioorthogonal chemistry applications, making it a valuable tool in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG2-amine typically involves the reaction of a TCO derivative with a PEG spacer that has a terminal amine group. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reaction . The process may also involve purification steps such as column chromatography to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of TCO-PEG2-amine can be scaled up using automated synthesis equipment. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is common to monitor the reaction progress and confirm the identity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
TCO-PEG2-amine undergoes various chemical reactions, including:
Substitution Reactions: The primary amine group can participate in nucleophilic substitution reactions with electrophiles.
Click Chemistry Reactions: The TCO moiety is highly reactive with tetrazine in an inverse electron demand Diels-Alder (IEDDA) reaction, which is a type of click chemistry.
Common Reagents and Conditions
Reagents: Tetrazine derivatives, electrophiles, and nucleophiles.
Major Products
The major products formed from these reactions include various bioconjugates and labeled biomolecules, which are useful in molecular imaging and diagnostic applications .
Wissenschaftliche Forschungsanwendungen
TCO-PEG2-amine has extensive applications in scientific research, including:
Wirkmechanismus
The mechanism of action of TCO-PEG2-amine involves its role as a linker in PROTACs. PROTACs leverage the intracellular ubiquitin-proteasome system to selectively degrade target proteins. TCO-PEG2-amine connects two distinct ligands—a ligand for an E3 ubiquitin ligase and a ligand for the target protein—via its PEG spacer . This connection facilitates the recruitment of the target protein to the ubiquitin-proteasome system, leading to its degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- TCO-PEG3-amine
- TCO-PEG4-amine
- TCO-PEG6-amine
- TCO-PEG8-amine
- TCO-PEG12-amine
Uniqueness
TCO-PEG2-amine is unique due to its specific PEG spacer length, which provides an optimal balance between flexibility and stability. This makes it particularly effective in forming stable bioconjugates and facilitating efficient click chemistry reactions .
Eigenschaften
Molekularformel |
C15H28N2O4 |
---|---|
Molekulargewicht |
300.39 g/mol |
IUPAC-Name |
cyclooct-4-en-1-yl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C15H28N2O4/c16-8-10-19-12-13-20-11-9-17-15(18)21-14-6-4-2-1-3-5-7-14/h1-2,14H,3-13,16H2,(H,17,18) |
InChI-Schlüssel |
XCPPYCGUCZZMQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.